(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane
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Overview
Description
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is a chiral organic compound with potential applications in various fields of chemistry and biology. The compound features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to an oxane ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Dimethoxyphenyl Group Introduction: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxane ring is reacted with a suitable dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 3,4-dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Scientific Research Applications
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C14H19BrO3 |
---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
OQRMOBBJPMVKCS-RYUDHWBXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CBr)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CBr)OC |
Origin of Product |
United States |
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